2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide
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Overview
Description
“2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide” is a complex organic compound. It contains a pyridine ring, which is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . This includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide” include a ring cleavage methodology reaction . This reaction is used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and biological evaluation of related compounds highlight their potential as histone deacetylase inhibitors, showing promise for anticancer applications. These compounds selectively inhibit certain HDACs, indicating a pathway for blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008).
- Research on benzothiophen derivatives, closely related to the query compound, explores their reactivity towards various nucleophiles, leading to the synthesis of a range of heterocyclic compounds. This reactivity forms the basis for developing new chemical entities with potential therapeutic applications (Mohareb et al., 2004).
Applications in Drug Development and Analysis
- Studies on nonaqueous capillary electrophoresis of imatinib mesylate and related substances, including derivatives of the mentioned compound, aim at developing methods for quality control and analysis of pharmaceuticals. This research is crucial for ensuring the purity and efficacy of drugs (Ye et al., 2012).
- The development of novel cyclic systems in thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes focuses on the synthesis, structural characterization, and cytotoxic activity against cancer cell lines. Such studies contribute to the field of medicinal chemistry by identifying new therapeutic agents (Adhami et al., 2014).
Photophysical and Material Science Applications
- Pyridyl substituted benzamides with aggregation-enhanced emission and multi-stimuli-responsive properties are investigated for their luminescent behavior in different environments. These compounds form nano-aggregates with enhanced emission, showing potential applications in material sciences, such as in the development of new photonic materials (Srivastava et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Based on the structural similarity to indole derivatives, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation and function of the target proteins, thereby modulating their activity.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect multiple biochemical pathways related to these biological processes.
Result of Action
Based on the reported biological activities of structurally similar compounds, it can be hypothesized that it may exert its effects by modulating the activity of its target proteins, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
properties
IUPAC Name |
2-methyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-13-5-2-3-6-16(13)18(21)20-11-14-9-15(12-19-10-14)17-7-4-8-22-17/h2-10,12H,11H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAFUCQMQHQISF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide |
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